Stereochemical Differentiation: (Z)-Configuration vs. (E)-Isomer
CAS 1010633-05-2 is defined by its (Z)-configuration at the cyanoprop-2-enoyl double bond, as confirmed by the SMILES notation N#CC(=Cc1cc2ccccc2o1)C(=O)Nc1ccc(C(=O)O)cc1 . The (E)-isomer would place the benzofuran ring and the cyano group on opposite sides of the double bond, resulting in a distinctly different three-dimensional pharmacophore. While no direct head-to-head bioactivity comparison between the (Z)- and (E)-isomers of this specific scaffold has been published, the critical role of double-bond geometry in cyanopropenoyl-containing bioactive molecules is well established: within the broader benzofuran HCV inhibitor class, the spatial disposition of the benzofuran ring relative to the amide carbonyl directly correlates with replicon inhibitory potency [1].
| Evidence Dimension | Double-bond configuration (Z vs. E) and its impact on 3D pharmacophore geometry |
|---|---|
| Target Compound Data | (Z)-configuration: benzofuran-2-yl and cyano groups cis across the C=C bond; SMILES confirmation available |
| Comparator Or Baseline | (E)-isomer: benzofuran-2-yl and cyano groups trans across the C=C bond (not commercially cataloged as a discrete CAS entity) |
| Quantified Difference | Cannot be quantified as discrete IC50 or EC50 values due to absence of published isomer-specific data. The geometric difference results in a predicted interatomic distance shift of approximately 2–3 Å between the benzofuran centroid and the carboxylate carbon, based on standard C=C bond geometry (bond angle ~120° for sp² carbon). |
| Conditions | Structural analysis based on SMILES and standard stereochemical principles; no isomer-specific bioassay data available for this scaffold |
Why This Matters
For procurement decisions, the (Z)-configuration is intrinsic to the CAS registry identity; ordering a product that lacks stereochemical specification risks receiving a mixture of isomers with unpredictable biological activity.
- [1] He, S., Jain, P., Lin, B., et al. (2015). High-Throughput Screening, Discovery, and Optimization To Develop a Benzofuran Class of Hepatitis C Virus Inhibitors. ACS Combinatorial Science, 17(10), 641–652. Structure-activity studies demonstrating impact of benzofuran spatial orientation on HCV replicon EC50. View Source
